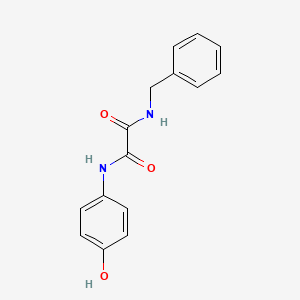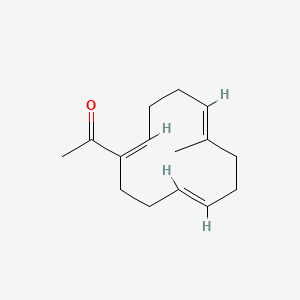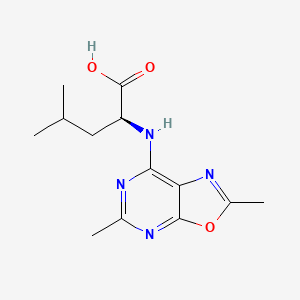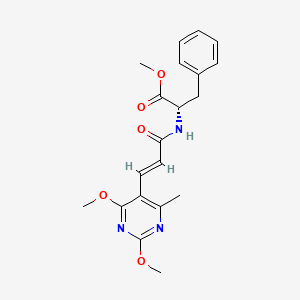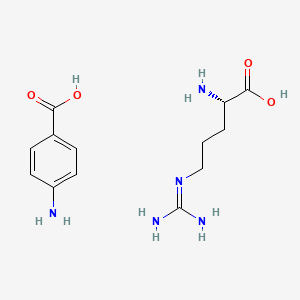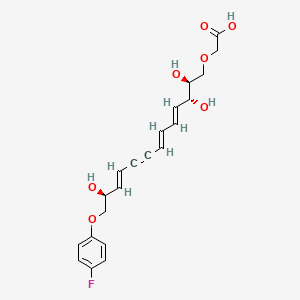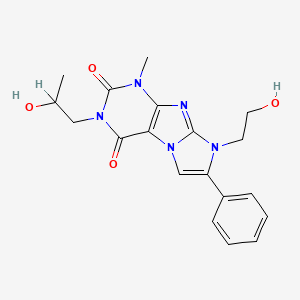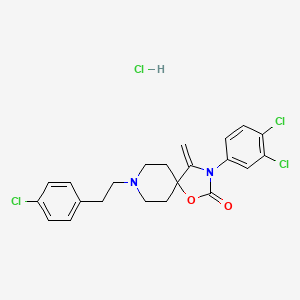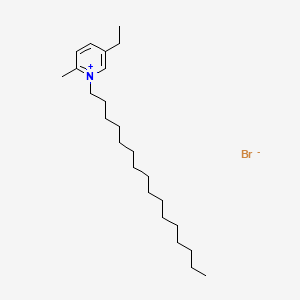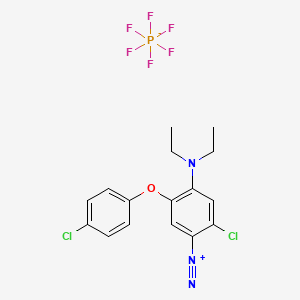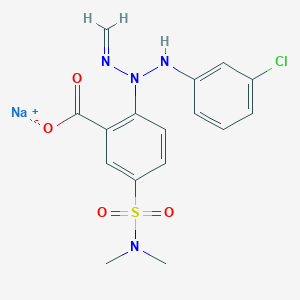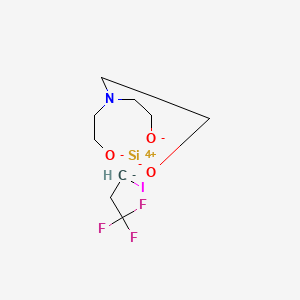
Asparaginyl-alanyl-glycyl-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asparaginyl-alanyl-glycyl-alanine is a tetrapeptide composed of the amino acids asparagine, alanine, glycine, and alanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of asparaginyl-alanyl-glycyl-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the carboxyl group: of the incoming amino acid using coupling reagents such as HBTU or DIC.
Deprotection of the amino group: of the growing peptide chain using TFA.
Coupling of the next amino acid: in the sequence.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems such as E. coli, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Asparaginyl-alanyl-glycyl-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Oxidative modifications can occur at the amino acid side chains, particularly at the asparagine residue.
Cyclization: Formation of cyclic peptides through head-to-tail cyclization, often mediated by enzymes like asparaginyl endopeptidases.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic conditions using proteases.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.
Cyclization: Enzymatic cyclization using asparaginyl endopeptidases under mild conditions.
Major Products:
Hydrolysis: Individual amino acids or shorter peptide fragments.
Oxidation: Oxidized amino acid residues.
Cyclization: Cyclic peptides with enhanced stability and bioactivity.
Scientific Research Applications
Asparaginyl-alanyl-glycyl-alanine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for designing bioactive peptides.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of asparaginyl-alanyl-glycyl-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can act as a substrate for proteases, leading to its cleavage and subsequent biological effects. Additionally, it can participate in signaling pathways by binding to receptors and modulating cellular responses .
Comparison with Similar Compounds
- Glycyl-alanyl-glycyl-alanine
- Asparaginyl-glycyl-alanyl-alanine
- Alanyl-glycyl-alanyl-glycine
Comparison: Asparaginyl-alanyl-glycyl-alanine is unique due to the presence of asparagine, which can undergo specific modifications and interactions not seen in other similar peptides. This uniqueness makes it valuable for studying asparagine-specific reactions and applications .
Properties
CAS No. |
84268-42-8 |
|---|---|
Molecular Formula |
C12H21N5O6 |
Molecular Weight |
331.33 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C12H21N5O6/c1-5(17-11(21)7(13)3-8(14)18)10(20)15-4-9(19)16-6(2)12(22)23/h5-7H,3-4,13H2,1-2H3,(H2,14,18)(H,15,20)(H,16,19)(H,17,21)(H,22,23)/t5-,6-,7-/m0/s1 |
InChI Key |
IAOXXKYIZHCAQJ-ACZMJKKPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


